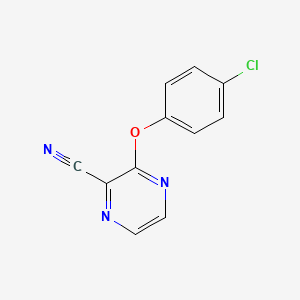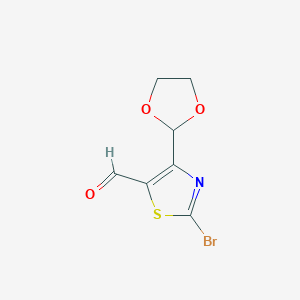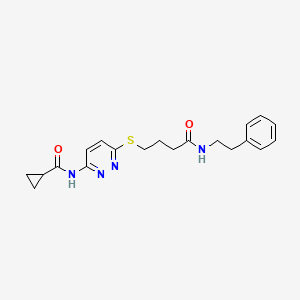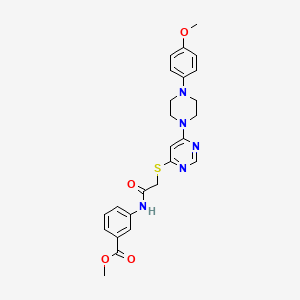
3-(4-Chlorophenoxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenoxy)pyrazine-2-carbonitrile (CPC) is an organic compound used in a variety of scientific research applications. It is a heterocyclic compound composed of a pyrazine ring and a carbonitrile group. The compound is used in a variety of synthetic reactions, as well as for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pyrazine Derivatives: A Comprehensive Overview
Pyrazine derivatives, including 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile, have garnered significant interest due to their diverse pharmacological properties. Research has shown that pyrazine derivatives possess antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and other pharmacological effects. This broad spectrum of activities has led to an increase in research aimed at understanding and developing these compounds for clinical use. The diversity and potential pharmacological applications of pyrazine derivatives highlight their significance in drug discovery and development efforts (Ferreira & Kaiser, 2012).
Pyrazine Derivatives in Drug Discovery
Pyrazine derivatives, including those with chlorophenoxy groups, have been extensively studied for their potential in treating various diseases. These compounds exhibit a range of biological activities, making them valuable in drug discovery and medicinal chemistry. Pyrazine derivatives have shown promise as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents, among other applications. This highlights the versatility of pyrazine derivatives as a chemical scaffold for developing new therapeutic agents (Doležal & Zítko, 2015).
Pyrazine and Food Science
Beyond pharmacological applications, pyrazines play a crucial role in food science, particularly in flavor enhancement. Pyrazines contribute to the nutty, roasted flavors found in various food products. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, is a key process for synthesizing pyrazines. Control strategies to optimize pyrazine formation during food processing are of significant interest, aiming to enhance flavor profiles while minimizing undesirable by-products (Yu et al., 2021).
Environmental Impact of Chlorophenols
While not directly related to this compound, it's worth noting the environmental implications of related compounds, such as chlorophenols. These compounds, including chlorinated pyrazine derivatives, have been identified as precursors to dioxins, highlighting the importance of understanding their formation, degradation, and environmental impact. This knowledge is crucial for developing safer chemical processes and mitigating environmental pollution (Peng et al., 2016).
Eigenschaften
IUPAC Name |
3-(4-chlorophenoxy)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-8-1-3-9(4-2-8)16-11-10(7-13)14-5-6-15-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSOONNTGHVNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CN=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2818115.png)


![4-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2818123.png)
![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B2818124.png)
![N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2818125.png)



![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone;oxalic acid](/img/structure/B2818132.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2818134.png)
